(3-Bromopropyl)trimethoxysilane
Overview
Description
(3-Bromopropyl)trimethoxysilane is a chemical compound with the molecular formula C6H15BrO3Si. It is a bromo silane commonly used as a silane coupling agent . This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in various industrial and research applications .
Mechanism of Action
Target of Action
(3-Bromopropyl)trimethoxysilane (BPTS) is primarily used as a silane coupling agent . It has been found to interact with magnetite (Fe3O4) nanoparticles and polybenzimidazoles (PBI) . These targets play a crucial role in the fabrication of various materials, including polymeric humidity sensors and fuel cell membranes .
Mode of Action
BPTS acts as an initiating site for functionalization . It forms covalent bonds with its targets, leading to the formation of crosslinked structures . For instance, in the case of magnetite nanoparticles, BPTS facilitates their functionalization . Similarly, it aids in attaching a polyelectrolyte to an inorganic alumina substrate during the fabrication of a polymeric humidity sensor .
Biochemical Pathways
Its role in thecrosslinking of polymers suggests that it may influence the polymerization pathways and the resulting polymer structures .
Result of Action
The action of BPTS results in denser structures when used with linear substituents . These structures exhibit greater oxidative stability and lower hydrogen permeability compared to those formed with bulk groups . Furthermore, the crosslinked membranes have higher mechanical strength compared to the initial PBI membrane .
Action Environment
The action of BPTS is influenced by environmental factors such as moisture . It is known to react slowly with moisture or water, suggesting that its efficacy and stability could be affected in humid conditions . Therefore, it is typically stored under inert gas and in a well-ventilated place to maintain its stability .
Preparation Methods
(3-Bromopropyl)trimethoxysilane can be synthesized through the reaction of 3-bromopropyltrichlorosilane with trimethoxymethane . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. Industrial production methods often involve the use of specialized equipment to handle the reactive intermediates and maintain the required reaction conditions .
Chemical Reactions Analysis
(3-Bromopropyl)trimethoxysilane undergoes several types of chemical reactions, including substitution and hydrolysis . Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, when reacted with amines, the compound can form amine-functionalized silanes .
Scientific Research Applications
(3-Bromopropyl)trimethoxysilane has a wide range of scientific research applications. It is used in the functionalization of magnetite (Fe3O4) nanoparticles, where it acts as an initiating site . Additionally, it plays a role in attaching polyelectrolytes to inorganic substrates, such as alumina, during the fabrication of polymeric humidity sensors . This compound is also employed as a coupling agent in the preparation of various functional silanes and silicones .
Comparison with Similar Compounds
(3-Bromopropyl)trimethoxysilane can be compared with other silane coupling agents such as (3-aminopropyl)triethoxysilane and (3-mercaptopropyl)trimethoxysilane . While all these compounds serve as coupling agents, this compound is unique due to its bromine functionality, which allows for further chemical modifications . This makes it particularly useful in applications requiring specific functional groups on the surface .
Similar Compounds::- (3-Aminopropyl)triethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
- (8-Bromooctyl)trimethoxysilane
Properties
IUPAC Name |
3-bromopropyl(trimethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BrO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLISZRPOUBOZDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCBr)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199783 | |
Record name | (3-Bromopropyl)trimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51826-90-5 | |
Record name | (3-Bromopropyl)trimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51826-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromopropyl)trimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051826905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Bromopropyl)trimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromopropyl)trimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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